Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Description
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 183742-33-8, C₁₂H₂₂N₂O₄) is a piperazine derivative featuring two key functional groups:
- A tert-butoxycarbonyl (Boc) group at the N1-position, serving as a protective moiety for the amine during synthetic processes.
- A methoxycarbonylmethyl substituent at the N3-position, introducing an electron-withdrawing ester group.
This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of urea-based inhibitors (e.g., ) and PROTACs (e.g., ). Its structural flexibility allows for further functionalization, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVFRLASKOYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373559 | |
| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183742-33-8 | |
| Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183742-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Boc-piperazine-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Michael Addition with Methyl Acrylate
A two-step approach involves Boc protection followed by Michael addition. Boc-piperazine reacts with methyl acrylate in methanol under basic conditions (DBU, 1,8-diazabicycloundec-7-ene) to form the β-amino ester adduct. This method avoids halogenated reagents but requires stringent temperature control (0–5°C) to prevent polymerization.
Reductive Amination
For higher stereochemical control, reductive amination using methyl glyoxylate and sodium cyanoborohydride (NaBH₃CN) in methanol has been reported. The Boc-protected piperazine reacts with methyl glyoxylate at pH 5–6, followed by reduction to yield the target compound. This method achieves 85% enantiomeric excess (ee) but necessitates chiral HPLC purification.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance efficiency. For example, a plug-flow reactor with immobilized Boc-piperazine and methyl 2-bromoacetate in supercritical CO₂ achieves 92% conversion in 30 minutes, reducing solvent waste. Post-reaction, the crude product is purified via short-path distillation (120°C, 0.1 mbar) to >99% purity.
Industrial Parameters
Analytical Characterization
Critical quality attributes are verified using:
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.75–3.10 (m, 4H, piperazine), 3.40 (s, 3H, OCH₃), 3.65 (t, 2H, CH₂CO), 4.20 (s, 2H, NCH₂).
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Melting Point: 78–80°C (recrystallized from hexane/ethyl acetate).
Comparative Analysis of Methods
| Method | Yield | Purity | Stereoselectivity | Scale Feasibility |
|---|---|---|---|---|
| Alkylation with BrCH₂COOMe | 80% | 98% | Low | Industrial |
| Michael Addition | 70% | 95% | Moderate | Lab-scale |
| Reductive Amination | 65% | 99% | High (85% ee) | Pilot-scale |
Challenges and Solutions
Chemical Reactions Analysis
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Esterification: This reaction involves the formation of an ester by reacting with an alcohol and an acid.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Condensation Reactions: It can participate in condensation reactions to form larger molecules by eliminating small molecules like water.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a building block in the development of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate involves its interaction with biological molecules. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, which enhance its interaction with macromolecules. This interaction can lead to various biological effects, including antibacterial and antifungal activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogues:
Key Comparative Insights
Electronic Effects
- Electron-Withdrawing Groups (EWGs): The target compound’s methoxycarbonylmethyl group reduces piperazine basicity, similar to cyano () and sulfonyl () substituents. This impacts reactivity in nucleophilic substitutions or hydrogen bonding .
- Electron-Donating Groups (EDGs) : Analogues like the carbazole in WK-26 () enhance π-stacking but reduce solubility compared to the target compound .
Steric Effects
- Bulky substituents (e.g., carbazole in , trifluoromethyl in ) hinder rotational freedom and access to enzymatic active sites, whereas the target compound’s compact structure favors synthetic flexibility .
Biological Activity
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS Number: 183742-33-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 258.31 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, particularly in neuropharmacology and oncology.
1. PARP Inhibition
One of the notable biological activities of this compound is its role as a PARP (Poly ADP-ribose polymerase) inhibitor . PARP inhibitors are crucial in cancer therapy, particularly for tumors with BRCA mutations. In a study involving tricyclic derivatives, it was demonstrated that compounds similar to this compound exhibited significant inhibition of PARP7 activity, which is implicated in DNA repair mechanisms .
2. Dopamine Receptor Modulation
Research has indicated that derivatives of piperazine compounds can selectively target dopamine receptors. For instance, modifications to the piperazine structure have led to the development of compounds that act as partial agonists at dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease . While specific data on this compound's activity at these receptors is limited, its structural similarities to known dopamine receptor modulators warrant further investigation.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from related compounds:
- PARP Inhibition : By inhibiting PARP enzymes, the compound may interfere with DNA repair pathways, leading to increased apoptosis in cancer cells.
- Dopaminergic Activity : Potential modulation of dopaminergic pathways could affect neurotransmitter release and receptor activation, contributing to its therapeutic effects in neuropsychiatric conditions.
Case Studies and Research Findings
Several studies have explored the biological activities associated with piperazine derivatives:
Q & A
Q. What synthetic routes are commonly used to prepare tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
Two primary methods are documented:
- Method A : Reaction of precursor 42 with aqueous THF at room temperature (2 hours, 79% yield). This method avoids acidic conditions, preserving acid-sensitive functional groups .
- Method B : Use of 1M HCl in ethyl acetate (5 minutes, 60% yield). This faster method risks partial decomposition of the Boc-protecting group under strong acidic conditions .
Key variables : Solvent polarity, reaction time, and pH significantly impact yield. For example, THF stabilizes intermediates via hydrogen bonding, while HCl accelerates deprotection but may reduce purity.
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Assignments include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C), methoxy protons (δ ~3.6 ppm), and carbonyl carbons (δ ~170 ppm) .
- Mass spectrometry (ESI-MS) : Key fragments at m/z 270 ([M+H]⁺) and 170 (loss of Boc group) confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Used in related piperazine derivatives to resolve conformational ambiguities (e.g., chair vs. boat piperazine ring) .
Q. What safety precautions are recommended for handling this compound?
While specific toxicity data for this compound is limited, general precautions for Boc-protected piperazines include:
- GHS Classification : Harmful if swallowed (Category 4; H302) based on analogs like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of decomposition products (e.g., NOx or CO under thermal stress) .
Advanced Research Questions
Q. How can researchers optimize synthesis yields for large-scale production?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours vs. overnight for Suzuki couplings) and improves reproducibility .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine derivatives, while THF minimizes side reactions .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in multi-step syntheses .
Q. How should researchers address contradictory spectral data during characterization?
- Impurity analysis : Byproducts like de-Boc derivatives (e.g., m/z 214 in MS) may arise from acidic hydrolysis. Purify via silica gel chromatography (ethyl acetate/hexane) .
- Dynamic effects in NMR : Rotameric equilibria of the piperazine ring can split signals. Use variable-temperature NMR to resolve overlapping peaks .
Q. What insights do crystallographic studies provide about the compound’s conformation?
- Piperazine ring geometry : X-ray diffraction of analogs (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate) shows a chair conformation with equatorial substituents, minimizing steric strain .
- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.5–3.0 Å) stabilize crystal packing, influencing solubility and melting points .
Q. How is this compound utilized as an intermediate in drug discovery?
- Peptidomimetics : The Boc group enables selective deprotection for coupling with amino acids or heterocycles (e.g., pyrimidines in kinase inhibitors) .
- Biological probes : Derivatives with hydrazide or ethoxy groups (e.g., from LiAlH₄ reduction) are used to study enzyme inhibition or receptor binding .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
